molecular formula C8H19ClSi B2721859 Chloro(hexyl)dimethylsilane CAS No. 3634-59-1; 67373-56-2

Chloro(hexyl)dimethylsilane

Cat. No.: B2721859
CAS No.: 3634-59-1; 67373-56-2
M. Wt: 178.78
InChI Key: JQYKSDDVPXVEOL-UHFFFAOYSA-N
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Description

Chloro(hexyl)dimethylsilane (CAS 3634-59-1) is an organosilicon compound with the molecular formula C₈H₁₉ClSi and a molecular weight of 178.78 g/mol . It consists of a silicon atom bonded to a hexyl group (–C₆H₁₃), two methyl groups (–CH₃), and a reactive chlorine atom. This compound is widely used as a precursor in surface modification, hydrophobic coatings, and organic synthesis due to its ability to introduce hexyl-functionalized silane groups onto substrates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloro-hexyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19ClSi/c1-4-5-6-7-8-10(2,3)9/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYKSDDVPXVEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3634-59-1
Record name Chloro(hexyl)dimethylsilane
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Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between chloro(hexyl)dimethylsilane and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Silicon CAS Number
This compound C₈H₁₉ClSi 178.78 Hexyl, two methyl, chlorine 3634-59-1
Chloro(hexyl)methyl(phenyl)silane C₁₃H₂₁ClSi 240.85 Hexyl, methyl, phenyl, chlorine 139989-80-3
Chloro(dodecyl)dimethylsilane C₁₄H₃₁ClSi 262.94 Dodecyl, two methyl, chlorine 66604-31-7
Chloro(3,3-dimethylbutyl)dimethylsilane C₈H₁₇ClSi 176.76 3,3-dimethylbutyl, two methyl, chlorine N/A
Chloro(chloromethyl)dimethylsilane C₃H₇Cl₂Si 143.09 Chloromethyl, two methyl, chlorine N/A

Key Observations :

  • Hexyl vs. Dodecyl Chains : Chloro(dodecyl)dimethylsilane has a longer alkyl chain (C₁₂), increasing hydrophobicity and steric bulk compared to the hexyl (C₆) variant .
  • Aromatic vs. Aliphatic Substituents : Chloro(hexyl)methyl(phenyl)silane incorporates a phenyl group, enhancing stability and enabling π-π interactions in organic synthesis .
  • Branched vs. Linear Chains: Chloro(3,3-dimethylbutyl)dimethylsilane features a branched alkyl group, which may reduce crystallinity and improve solubility in nonpolar solvents .
  • Chloromethyl Reactivity : Chloro(chloromethyl)dimethylsilane has a highly reactive chloromethyl group, making it suitable for cross-linking or further functionalization .

Physical Properties and Reactivity

  • Physical State :

    • This compound and its dodecyl analog are liquids at room temperature, whereas the phenyl-substituted variant (C₁₃H₂₁ClSi) may exhibit higher viscosity due to aromatic interactions .
    • Chloro(chloromethyl)dimethylsilane is a volatile liquid with a lower molecular weight (143.09 g/mol) .
  • Reactivity :

    • The chlorine atom in all compounds reacts with hydroxyl (–OH) or amine (–NH₂) groups, enabling surface functionalization. Reactivity decreases with bulkier substituents (e.g., dodecyl vs. hexyl) due to steric hindrance .
    • Chloro(chloromethyl)dimethylsilane exhibits dual reactivity: the chloromethyl group can undergo nucleophilic substitution, while the silicon-bound chlorine participates in silylation .

Research Findings and Industrial Relevance

  • Hexyl vs. Dodecyl Chains : Studies show that increasing alkyl chain length (C₆ → C₁₂) improves hydrophobicity but reduces reaction rates in silylation due to steric effects .
  • Chloromethyl Functionality : Chloro(chloromethyl)dimethylsilane’s dual reactivity has been leveraged to synthesize cross-linked siloxane networks for chromatography stationary phases .
  • Phenyl Group Utility : The phenyl group in chloro(hexyl)methyl(phenyl)silane enhances thermal stability, making it suitable for high-temperature applications in polymer chemistry .

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